Nitruro de europio

Descripción general

Descripción

Europium nitride is a chemical compound of europium and nitrogen. It is a semiconductor material with a wide range of applications in optoelectronics, photovoltaics, and other fields. Europium nitride has been extensively studied in recent years due to its unique properties and potential for use in advanced technologies. In

Aplicaciones Científicas De Investigación

Semiconductores magnéticos diluidos (DMS)

El nitruro de europio es reconocido como un nuevo semiconductor magnético diluido (DMS). Los materiales DMS generalmente se crean dopando iones magnéticos en semiconductores convencionales, lo que es de gran interés en el campo de la espintrónica . El this compound, especialmente cuando es subestequiométrico, exhibe propiedades ferromagnéticas con una temperatura de Curie tan alta como 120 K, lo que lo convierte en un material potencial para la inyección o manipulación de espín en dispositivos espintrónicos .

Espintrónica

En la espintrónica, el magnetismo intrínseco de los electrones se explota junto con su carga para mejorar la funcionalidad de los dispositivos electrónicos. Las propiedades magnéticas únicas del this compound, particularmente su ferromagnético en ciertas concentraciones de Eu2+, lo convierten en un candidato interesante para inyectar corrientes eléctricas polarizadas por espín en dispositivos semiconductores .

Optoelectrónica y ciencia láser

El this compound tiene aplicaciones potenciales en optoelectrónica y ciencia láser debido a sus propiedades luminiscentes. Los complejos de europio son conocidos por su brillante emisión roja, que se puede utilizar en la ciencia láser para crear fuentes de luz con características específicas, como una vida útil más larga y un alto rendimiento energético .

Catálisis de sonda óptica

En el ámbito de la catálisis de sonda óptica, las propiedades luminiscentes del this compound podrían aprovecharse para estudiar y desarrollar nuevos procesos catalíticos. La capacidad de emitir luz al ser excitado lo convierte en una herramienta valiosa para sondear y comprender las reacciones catalíticas .

Diodos orgánicos emisores de luz (OLED)

Las propiedades luminiscentes del this compound también se extienden al desarrollo de OLED. Los complejos de europio se utilizan en OLED por su emisión azul profunda, que es crucial para las tecnologías de visualización e iluminación. Las vidas útiles cortas del estado excitado y los colores de emisión ajustables de los complejos de europio los convierten en emisores prometedores para aplicaciones OLED .

Propiedades magnéticas e investigación

Las propiedades magnéticas del this compound son objeto de investigación continua. Su capacidad para exhibir ferromagnético cuando se dopa con iones de europio en el estado de carga 2+ abre nuevas vías para comprender los materiales magnéticos y desarrollar nuevas tecnologías basadas en semiconductores magnéticos .

Mecanismo De Acción

Target of Action

Europium nitride primarily targets the electron configurations in its structure. It contains nonmagnetic Eu3+, but substoichiometric EuN has Eu in a mix of 2+ and 3+ charge states . The primary role of these targets is to influence the magnetic properties of the compound.

Mode of Action

Europium nitride interacts with its targets by altering the charge states of the europium ions. At Eu2+ concentrations near 15%–20%, EuN becomes ferromagnetic . This interaction results in changes to the magnetic properties of the compound, with the Eu3+ polarization following that of the Eu2+ .

Pharmacokinetics

Its physical properties, such as its reaction with water , could potentially impact its bioavailability if it were to be used in such a context.

Result of Action

The result of Europium nitride’s action is the creation of a novel diluted magnetic semiconductor . This is due to the intrinsic ferromagnetism of the EuN, which occurs when the compound is in a substoichiometric state with a mix of Eu2+ and Eu3+ .

Action Environment

The action of Europium nitride can be influenced by environmental factors. For example, the synthesis of Europium nitride involves the reaction of elemental europium in an ammonia stream, which takes place at 700 °C . Additionally, Europium nitride reacts with water , which could influence its stability and efficacy in certain environments.

Safety and Hazards

Europium nitride should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The Europium Nitride market is expected to grow persistently, driven by strategic initiatives and technological advancements . The synthesized europium (III) complexes were utilized in optoelectrical devices and semiconductors . The Europium Nitride market is marked by a dynamic and rapidly changing competitive landscape. A multitude of players, spanning from well-established industry leaders to pioneering startups, compete for market share and supremacy .

Análisis Bioquímico

Biochemical Properties

For instance, europium complexes have been used in luminescent assays due to their unique photophysical properties . These complexes can interact with various biomolecules, but specific interactions involving europium nitride are yet to be discovered.

Molecular Mechanism

Europium complexes have been shown to exhibit unique luminescent properties, which have been exploited in various biochemical applications

Temporal Effects in Laboratory Settings

Europium complexes have been used in time-resolved fluorescence assays, which allow for the detection of biochemical events over time

Metabolic Pathways

Europium complexes have been used in various biochemical applications due to their unique properties

Propiedades

IUPAC Name |

azanylidyneeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBUJOCDKOWAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

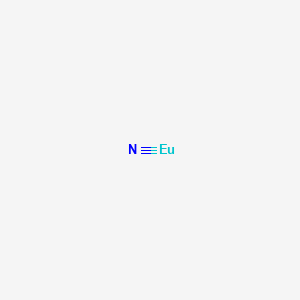

N#[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.971 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12020-58-5 | |

| Record name | Europium nitride (EuN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium nitride (EuN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium nitride (EuN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of europium nitride (EuN)?

A1: Europium nitride crystallizes in a rock-salt (NaCl) structure. [, , ] This means it has a face-centered cubic lattice where europium ions (Eu) occupy the corners and face centers of the unit cell, while nitrogen ions (N) occupy the octahedral sites.

Q2: How is europium nitride synthesized?

A2: Europium nitride can be synthesized through the direct nitridation of europium metal with ammonia (NH3) at elevated temperatures. [, ] This process typically involves heating sponge europium, obtained from an ammonia solution, in a purified ammonia atmosphere at temperatures ranging from 700°C to 1000°C. []

Q3: Can the stoichiometry of europium nitride deviate from the ideal 1:1 ratio?

A3: Yes, europium nitride can exhibit a narrow nitrogen-deficient homogeneity range, meaning it can exist as EuN1-x, where x is a small value. [] Despite this non-stoichiometry, it tends to vaporize congruently, dissociating into europium vapor (Eu(g)) and nitrogen gas (N2(g)) upon heating. []

Q4: What are the potential applications of europium nitride in materials science?

A4: Europium nitride holds promise for applications in optoelectronic devices, particularly as an activator in nitride-based luminescent materials. [] It's also investigated as a potential dilute magnetic semiconductor due to its magnetic properties arising from the presence of both Eu2+ and Eu3+ ions. []

Q5: How does oxygen interact with europium nitride?

A5: Oxygen can dissolve into the europium nitride lattice. [] Studies have shown the presence of a small amount of oxygen within the EuN structure, even when synthesized under oxygen-free conditions. [] This suggests the possibility of oxygen substitution or interstitial incorporation within the lattice.

Q6: Has the magnetic behavior of europium nitride been experimentally investigated?

A6: Yes, studies have demonstrated that europium nitride exhibits ferromagnetism at low temperatures. [, ] The Curie temperature, below which ferromagnetic ordering occurs, has been reported to be as high as 120 K for substoichiometric EuN with specific Eu2+ concentrations. [] Thin films of gadolinium nitride (GdN), another rare earth nitride, grown by pulsed laser deposition were also found to be ferromagnetic below 70 K. []

Q7: What is the standard heat of formation of europium nitride?

A7: The standard heat of formation (ΔH0f.298) of europium nitride has been determined to be -52 ± 6 kcal/mol (-217.6 ± 25.1 kJ/mol). [] This value was derived from measurements of its heat of vaporization using Knudsen effusion mass spectrometry. []

Q8: Are there any computational studies on europium nitride?

A8: Yes, computational methods have been employed to investigate the electronic, magnetic, and optical properties of europium nitride doped with transition metals such as titanium, vanadium, chromium, and cobalt. [] These studies aim to explore the potential for tailoring the material's properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.